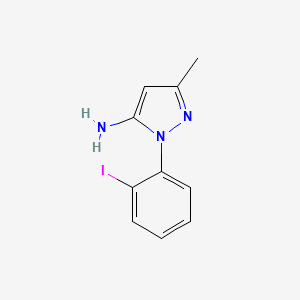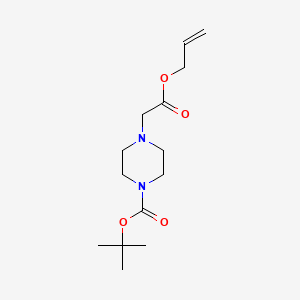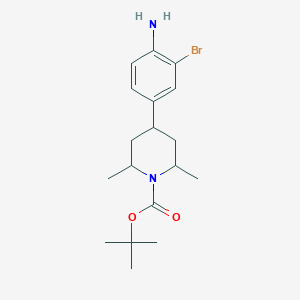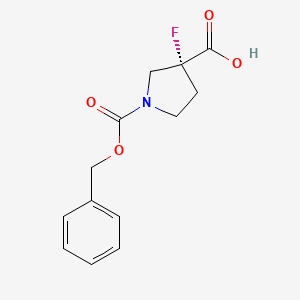
(3R)-1-benzyloxycarbonyl-3-fluoro-pyrrolidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R)-1-benzyloxycarbonyl-3-fluoro-pyrrolidine-3-carboxylic acid is a chiral compound that features a pyrrolidine ring substituted with a benzyloxycarbonyl group and a fluorine atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-1-benzyloxycarbonyl-3-fluoro-pyrrolidine-3-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyrrolidine derivative.
Fluorination: Introduction of the fluorine atom at the 3-position of the pyrrolidine ring can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Protection: The carboxylic acid group is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions during subsequent steps.
Final Deprotection: The protected intermediate is then deprotected to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
(3R)-1-benzyloxycarbonyl-3-fluoro-pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azido derivatives or other substituted products.
科学的研究の応用
(3R)-1-benzyloxycarbonyl-3-fluoro-pyrrolidine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: Employed in the synthesis of complex organic molecules.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Industrial Applications: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (3R)-1-benzyloxycarbonyl-3-fluoro-pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, leading to modulation of biological pathways. The benzyloxycarbonyl group can provide stability and facilitate transport across biological membranes.
類似化合物との比較
Similar Compounds
Trifluorotoluene: An organic compound with similar fluorine substitution.
Pyrazole Derivatives: Nitrogen-containing heterocycles with diverse biological activities.
Uniqueness
(3R)-1-benzyloxycarbonyl-3-fluoro-pyrrolidine-3-carboxylic acid is unique due to its specific substitution pattern and chiral nature, which can impart distinct biological and chemical properties compared to other fluorinated compounds and pyrrolidine derivatives.
特性
分子式 |
C13H14FNO4 |
|---|---|
分子量 |
267.25 g/mol |
IUPAC名 |
(3R)-3-fluoro-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C13H14FNO4/c14-13(11(16)17)6-7-15(9-13)12(18)19-8-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,16,17)/t13-/m1/s1 |
InChIキー |
ASWSLWVUHJVOIR-CYBMUJFWSA-N |
異性体SMILES |
C1CN(C[C@]1(C(=O)O)F)C(=O)OCC2=CC=CC=C2 |
正規SMILES |
C1CN(CC1(C(=O)O)F)C(=O)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


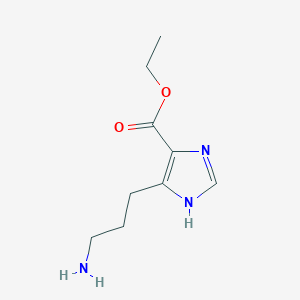
![Ethyl 3-[4-[(3,4-dichlorophenyl)methoxy]-3-fluorophenyl]-3-hydroxypropanoate](/img/structure/B13886251.png)
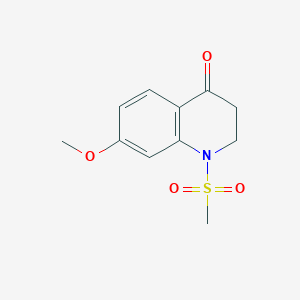

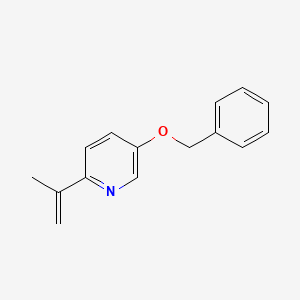
![1-Imidazo[1,2-a]pyridin-7-ylpiperazin-2-one](/img/structure/B13886297.png)

![6-Imidazol-1-yl-2-[2-methyl-4-(trifluoromethoxy)phenyl]quinoline](/img/structure/B13886332.png)


